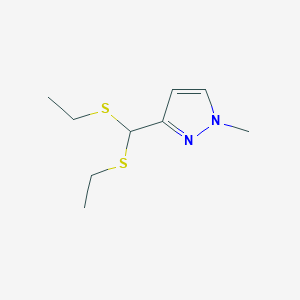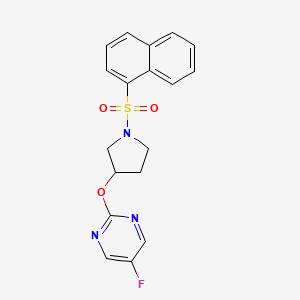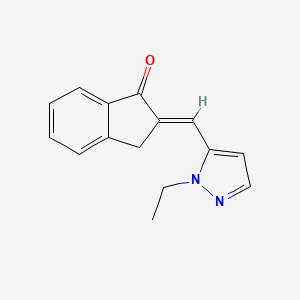
(E)-2-((1-ethyl-1H-pyrazol-5-yl)methylene)-2,3-dihydro-1H-inden-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(E)-2-((1-ethyl-1H-pyrazol-5-yl)methylene)-2,3-dihydro-1H-inden-1-one is a chemical compound with potential therapeutic applications. It is commonly referred to as EPI and belongs to the family of indenone derivatives. EPI has been found to exhibit a range of biological activities, including anti-inflammatory, anti-cancer, and anti-fibrotic effects. In
Mécanisme D'action
The mechanism of action of EPI is not fully understood, but it is believed to involve the inhibition of various signaling pathways. EPI has been shown to inhibit the NF-κB signaling pathway, which is involved in the production of pro-inflammatory cytokines. EPI has also been shown to inhibit the MAPK/ERK signaling pathway, which is involved in cell proliferation and survival. Additionally, EPI has been found to inhibit the TGF-β/Smad signaling pathway, which is involved in fibrosis.
Biochemical and Physiological Effects:
EPI has been found to exhibit a range of biochemical and physiological effects. In vitro studies have shown that EPI inhibits the production of pro-inflammatory cytokines, reduces the proliferation of cancer cells, and inhibits the activation of fibroblasts. In vivo studies have shown that EPI has anti-inflammatory effects in animal models of arthritis and colitis. EPI has also been found to inhibit tumor growth in animal models of cancer. Furthermore, EPI has been shown to reduce fibrosis in animal models of liver and lung fibrosis.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using EPI in lab experiments is its high purity and stability. EPI is a yellow crystalline solid that can be easily synthesized with high yields and purity. Another advantage is its broad range of biological activities, which makes it a versatile compound for studying various diseases. However, one limitation of using EPI in lab experiments is its low solubility in water, which can make it difficult to administer in vivo. Additionally, the mechanism of action of EPI is not fully understood, which can make it challenging to design experiments to elucidate its effects.
Orientations Futures
There are several future directions for research on EPI. One direction is to further explore its anti-inflammatory effects in different animal models of inflammation. Another direction is to investigate its potential as a therapeutic agent for cancer and fibrosis. Additionally, more studies are needed to elucidate the mechanism of action of EPI and to identify its molecular targets. Furthermore, the development of more efficient methods for synthesizing EPI and improving its solubility could enhance its potential for therapeutic applications.
Méthodes De Synthèse
The synthesis of EPI involves the reaction of 1-ethyl-5-pyrazolone with 2,3-dihydro-1H-inden-1-one in the presence of a base catalyst. The reaction proceeds via a Knoevenagel condensation mechanism, resulting in the formation of EPI as a yellow crystalline solid. This synthetic method has been optimized to achieve high yields of EPI with a purity of over 98%.
Applications De Recherche Scientifique
EPI has been extensively studied for its potential therapeutic applications in various diseases. In vitro studies have shown that EPI exhibits anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines such as TNF-α and IL-6. EPI has also been found to have anti-cancer effects by inhibiting the proliferation of cancer cells and inducing apoptosis. Furthermore, EPI has been shown to have anti-fibrotic effects by inhibiting the activation of fibroblasts and reducing collagen deposition.
Propriétés
IUPAC Name |
(2E)-2-[(2-ethylpyrazol-3-yl)methylidene]-3H-inden-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N2O/c1-2-17-13(7-8-16-17)10-12-9-11-5-3-4-6-14(11)15(12)18/h3-8,10H,2,9H2,1H3/b12-10+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FXUJENYFOFMPKV-ZRDIBKRKSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=CC=N1)C=C2CC3=CC=CC=C3C2=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCN1C(=CC=N1)/C=C/2\CC3=CC=CC=C3C2=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-2-((1-ethyl-1H-pyrazol-5-yl)methylene)-2,3-dihydro-1H-inden-1-one | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(1,3-benzodioxol-5-ylmethyl)-4-[6-({2-[(3-methoxyphenyl)amino]-2-oxoethyl}thio)-8-oxo[1,3]dioxolo[4,5-g]quinazolin-7(8H)-yl]butanamide](/img/structure/B2791793.png)

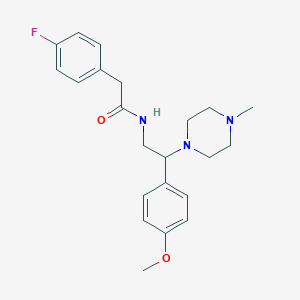
![2-([1,2,4]triazolo[4,3-a]quinolin-1-ylthio)-N-(furan-2-ylmethyl)acetamide](/img/structure/B2791797.png)

![3-amino-N-[5-[(4-chlorophenyl)methylsulfanyl]-1,3,4-thiadiazol-2-yl]-6-pyridin-4-ylthieno[2,3-b]pyridine-2-carboxamide](/img/structure/B2791801.png)
![N-(1,4-dimethyl-6-oxo-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-b]pyridin-3-yl)-1-(4-fluorophenyl)-5-oxopyrrolidine-3-carboxamide](/img/structure/B2791803.png)
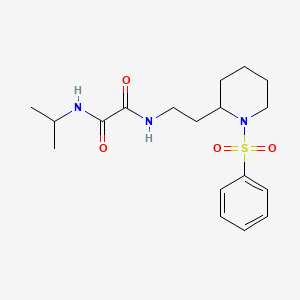
![Ethyl 2-[1-(4-methylbenzoyl)-3-oxo-2-piperazinyl]acetate](/img/structure/B2791806.png)

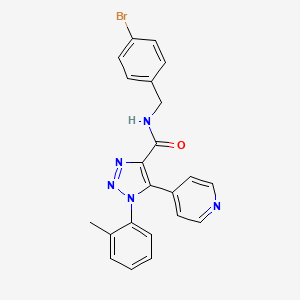
![2-[2-(Azepan-1-yl)-2-oxoethyl]-6-(2,5-dimethoxyphenyl)pyridazin-3-one](/img/structure/B2791809.png)
